molecular formula C18H19N3O4S B11240197 N-(3-methoxyphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(3-methoxyphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11240197
M. Wt: 373.4 g/mol
InChI Key: UTJAFQXJONHTLB-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide: is a fascinating compound with a unique chemical structure. Let’s break it down:

    Chemical Formula: C₁₆H₁₈N₂O₄S

    Systematic Name: this compound

This compound belongs to the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, which has garnered significant interest due to its diverse pharmacological activities . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.

Preparation Methods

Synthetic Routes::

    Reduction of Nitro Group:

    Reaction with Trimethyl Orthoacetate:

Industrial Production:: The industrial-scale synthesis of this compound involves optimization of the synthetic routes for efficiency and yield.

Chemical Reactions Analysis

    Reactivity: It undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions lead to diverse derivatives with altered functional groups.

Scientific Research Applications

    Antimicrobial: It exhibits antimicrobial properties.

    Antiviral: Active against certain viruses.

    Antihypertensive: Investigated for its potential in managing hypertension.

    Antidiabetic: Relevant in diabetes research.

    Anticancer: Under study for its effects on cancer cells.

    KATP Channel Activators: Impacts cellular potassium channels.

    AMPA Receptor Modulators: Influences glutamate receptors.

Mechanism of Action

    Targets: It interacts with specific molecular targets.

    Pathways: Involvement in cellular signaling pathways.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features.

    Similar Compounds: Explore related benzothiadiazine derivatives.

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C18H19N3O4S/c1-3-9-21-12-19-26(23,24)17-10-13(7-8-16(17)21)18(22)20-14-5-4-6-15(11-14)25-2/h4-8,10-12H,3,9H2,1-2H3,(H,20,22)

InChI Key

UTJAFQXJONHTLB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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